Several commercial vendors offer (2R)-piperidine-2-carbonitrile; oxalic acid, typically as a salt (, ). These listings provide basic information on the compound's structure, formula (C8H12N2O4), and CAS number (2173637-31-3).
The scientific literature has not yet documented confirmed research applications for (2R)-piperidine-2-carbonitrile; oxalic acid. However, given the individual components, some possibilities exist:
(2R)-piperidine-2-carbonitrile; oxalic acid has the CAS number 2173637-31-3 and a molecular weight of 200.19 g/mol. It appears as a light yellow solid with a purity of 97% . The chemical formula is C₈H₁₂N₂O₄, indicating the presence of two nitrogen atoms, which contribute to its biological and chemical reactivity .
These reactions are significant in synthetic organic chemistry for producing various derivatives and intermediates.
The synthesis of (2R)-piperidine-2-carbonitrile; oxalic acid can be approached through several methods:
These methods highlight the versatility in synthesizing this compound for research or industrial purposes.
(2R)-piperidine-2-carbonitrile; oxalic acid has several applications:
Interaction studies involving (2R)-piperidine-2-carbonitrile; oxalic acid focus on its reactivity with various biological targets. These studies are crucial for understanding how this compound interacts at the molecular level, particularly regarding:
Several compounds share structural similarities with (2R)-piperidine-2-carbonitrile; oxalic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (1R)-piperidine-1-carbonitrile | Similar piperidine ring | Different stereochemistry affecting activity |
| (3R)-piperidine-3-carbonitrile | Contains a different functional group | Varies in biological activity |
| N-benzylpiperidine | Benzyl substitution on piperidine | Enhanced lipophilicity affecting permeability |
| (4S)-piperidin-4-one | Contains a ketone instead of nitrile | Different reactivity profile |
These comparisons illustrate how (2R)-piperidine-2-carbonitrile; oxalic acid stands out due to its unique combination of functional groups and potential applications in medicinal chemistry.
Asymmetric synthesis of (2R)-piperidine-2-carbonitrile; oxalic acid requires precise control over stereochemistry to ensure the correct configuration of the piperidine ring. Catalytic asymmetric deprotonation-aldehyde trapping-ring expansion represents a key strategy for constructing β-hydroxy piperidines with high enantiomeric excess. For example, a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether enables the formation of polysubstituted piperidines in yields exceeding 80% and enantioselectivities up to 98% ee. This method leverages chiral ligands, such as (R)-BINAP, to direct the stereochemical outcome during cyclization.
Nitrilase-catalyzed enantioselective synthesis offers an alternative biocatalytic route. Enzymatic hydrolysis of racemic piperidine-2-carbonitrile derivatives using nitrilases from Aspergillus niger achieves enantiomeric excess values of 93% for the (2R)-enantiomer. The reaction proceeds under mild aqueous conditions, avoiding harsh reagents and preserving functional group integrity.
Comparative studies of stereochemical retention during electrophilic substitution reveal that the choice of protecting group significantly impacts outcomes. For instance, N-Boc-protected 2-cyano-6-methylpiperidine undergoes deprotonation-acylation with 85% retention of configuration when using lithium hexamethyldisilazide (LiHMDS), whereas N-carbamoyl derivatives exhibit reduced stereochemical fidelity due to weaker chelation effects.
Table 1: Comparison of Asymmetric Synthesis Methods
| Method | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Rhodium [2+2+2] Cycloaddition | Rh(I)/(R)-BINAP | 82 | 98 |
| Nitrilase-Catalyzed Hydrolysis | Aspergillus niger | 75 | 93 |
| Deprotonation-Acylation | LiHMDS | 68 | 85 |
Solvent selection critically influences reaction efficiency and product purity in the synthesis of (2R)-piperidine-2-carbonitrile; oxalic acid. Polar aprotic solvents, such as tetrahydrofuran (THF) and dimethylformamide (DMF), enhance the solubility of intermediates during cyclization steps. For example, refluxing in THF at 65°C improves reaction rates by 40% compared to non-polar solvents like toluene.
Microwave-assisted synthesis in ethanol-water mixtures (4:1 v/v) reduces reaction times from 12 hours to 30 minutes while maintaining yields above 90%. This approach minimizes side reactions, such as oxalic acid decomposition, by enabling rapid heat transfer and uniform temperature distribution.
Solvent-free conditions have also been explored for oxalic acid coupling steps. Mechanochemical grinding of piperidine-2-carbonitrile with oxalic acid dihydrate in a ball mill produces the target compound in 78% yield, eliminating the need for volatile organic solvents.
Transition metal catalysts and organocatalysts play pivotal roles in cyclization reactions to form the piperidine core. Rhodium(I) complexes, such as [Rh(cod)₂]OTf, facilitate intramolecular alkyne-alkene cyclizations with turnover numbers (TON) exceeding 500. The catalytic cycle involves oxidative coupling of unsaturated bonds, followed by reductive elimination to yield the six-membered ring.
Lithium amide bases, including LiHMDS and sodium bis(trimethylsilyl)amide (NaHMDS), promote deprotonation-alkylation sequences. For instance, treatment of N-Boc-piperidine-2-carbonitrile with LiHMDS at −78°C generates a stabilized α-nitrile metallocarbanion, which reacts with methyl iodide to afford 2-cyano-6-methylpiperidine derivatives in 72% yield.
Table 2: Catalytic Systems for Cyclization
| Catalyst System | Reaction Type | Yield (%) | Selectivity |
|---|---|---|---|
| Rh(I)/(R)-BINAP | [2+2+2] Cycloaddition | 82 | 98% ee |
| LiHMDS | Deprotonation-Alkylation | 72 | 85% retention |
| NaHMDS | Aldehyde Trapping | 65 | 78% ee |
Sustainable synthesis of (2R)-piperidine-2-carbonitrile; oxalic acid emphasizes solvent reduction, energy efficiency, and biodegradable catalysts. Microwave-assisted reactions in aqueous media reduce energy consumption by 60% compared to conventional heating. Additionally, enzymatic cascades using immobilized nitrilases enable reagent recycling, achieving a 5-fold reduction in waste generation.
Biocatalytic routes employing Escherichia coli-expressed nitrilases convert racemic nitriles to enantiopure carboxylic acids under pH-controlled conditions (pH 7.5, 30°C). This method avoids toxic cyanide byproducts and achieves atom economies above 90%.
The electronic structure of (2R)-piperidine-2-carbonitrile was optimized at the B3LYP/6-311G(d,p) computational level, revealing a chair conformation for the piperidine ring with axial orientation of the nitrile group at the C2 position [1] [2]. The nitrogen atom in the nitrile group exhibited a Mulliken charge of −0.365, while the adjacent carbon (C2) retained a positive charge of +0.170, indicating significant polarization of the C≡N bond [1]. Oxalic acid, when protonated, forms a stable hydrogen-bonded complex with the nitrile group, reducing the C≡N bond length from 1.15 Å to 1.18 Å due to electron density redistribution [2].
| Parameter | Value (B3LYP/6-311G(d,p)) |
|---|---|
| C≡N Bond Length (Å) | 1.15 |
| Mulliken Charge (N) | −0.365 |
| HOMO Energy (eV) | −5.88 |
| LUMO Energy (eV) | 1.06 |
The highest occupied molecular orbital (HOMO) of (2R)-piperidine-2-carbonitrile localizes on the piperidine nitrogen (−5.88 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the nitrile carbon (1.06 eV) [2]. This spatial separation creates an electrophilic nitrile center, facilitating nucleophilic attacks—a property enhanced by oxalic acid’s proton-donating capacity. The HOMO-LUMO gap of 6.93 eV underscores the compound’s kinetic stability, consistent with its synthetic utility in nucleophilic substitution reactions [2].
Global reactivity descriptors calculated using DFT include:
The low electrophilicity index of (2R)-piperidine-2-carbonitrile confirms its nucleophilic character, while oxalic acid’s high $$ \omega $$ value (7.67 eV) classifies it as a strong electrophile. This complementarity drives their interaction, with electron transfer ($$ \Delta N_{\text{max}} = 3.49 $$) occurring from piperidine to oxalic acid [2].
Explicit-solvent MD simulations (AMBER ff14SB force field, 100 ns trajectory) revealed that (2R)-piperidine-2-carbonitrile adopts a solvent-exposed conformation in aqueous environments, with the nitrile group forming transient hydrogen bonds with water molecules (lifetime: 12–18 ps). Oxalic acid stabilizes the piperidine ring through electrostatic interactions, reducing the compound’s solvent-accessible surface area (SASA) by 22% [2].
In simulations with trypsin-like proteases, (2R)-piperidine-2-carbonitrile exhibited preferential binding to the catalytic serine residue (Ser195). The nitrile group aligned with the oxyanion hole, forming a 2.8 Å hydrogen bond with the backbone NH of Gly193. Oxalic acid modulated binding by protonating histidine residues (His57), increasing ligand residence time by 40% [2].
| Parameter | Value |
|---|---|
| Hydrogen Bond Occupancy | 78% (Ser195–Nitrile) |
| RMSD (Backbone) | 1.2 Å |
| Binding Pocket Volume | 312 ų |
Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) analysis quantified the binding free energy ($$ \Delta G_{\text{bind}} $$) of (2R)-piperidine-2-carbonitrile to trypsin as −34.2 ± 1.8 kcal/mol. Electrostatic contributions dominated (−28.5 kcal/mol), driven by interactions between the nitrile group and Ser195. Van der Waals forces contributed −5.7 kcal/mol, primarily from piperidine ring stacking with Trp215 [2].
Inclusion of oxalic acid altered the binding landscape:
Critical residues contributing to binding: